molecular formula C7H11N3 B11922460 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B11922460
M. Wt: 137.18 g/mol
InChI Key: ZKNZWYHIVHKZHE-UHFFFAOYSA-N
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Description

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrazine ring system with partial saturation (5,6,7,8-tetrahydro) and a methyl substituent at the 1-position. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in targeting diverse biological pathways. Key applications include:

  • Dual orexin receptor antagonism: Derivatives of this core structure (e.g., 1-chloro analogues) exhibit nanomolar-range potency against OX1R/OX2R receptors, making them candidates for sleep disorder therapeutics .
  • Bruton’s tyrosine kinase (BTK) inhibition: 8-Amino-substituted derivatives demonstrate reversible BTK inhibition (IC50 < 10 nM) with high kinase selectivity, showing promise in autoimmune diseases like rheumatoid arthritis .
  • Synthetic accessibility: Efficient synthesis routes involve reductive amination, chlorination, and cyclization, yielding intermediates critical for drug development .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-7-4-8-2-3-10(7)5-9-6/h5,8H,2-4H2,1H3

InChI Key

ZKNZWYHIVHKZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCCN2C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Structural Differences :

  • The imidazole ring is fused at the [1,2-a] position of pyrazine, differing from the [1,5-a] fusion in the target compound.
  • Partial saturation (5,6,7,8-tetrahydro) is retained, but substituent positions vary.

Key Data :

Compound Target Activity (IC50/Potency) Reference
BIM-46174 Gaq proteins Not reported
Tetrahydroimidazo[1,2-a]pyrazine 13 NaV1.7 10-fold improvement vs. unsaturated analogue

Pyrazolo[1,5-a]quinoxaline Derivatives

Structural Differences :

  • Replaces the imidazole ring with pyrazole, fused to a quinoxaline system.
  • Lacks partial saturation but shares hydrophobic alkyl chain substituents.

Key Data :

Compound Target Activity (IC50) Reference
Pyrazolo[1,5-a]quinoxaline derivative TLR7 8.2 µM

Pyrazolo[1,5-a]pyrimidines

Structural Differences :

  • Pyrazole fused to pyrimidine instead of pyrazine.
  • Often functionalized with triazole or thiadiazole moieties.

Key Data :

Compound Target Activity Reference
Pyrazolo[1,5-a]pyrimidine 8a–k Microbial pathogens Moderate inhibition

Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine

Structural Comparison :

  • Ring fusion : [1,5-a] vs. [1,2-a] alters the spatial arrangement of nitrogen atoms.
  • Saturation : Both may be partially saturated, but substituent effects differ.

1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Structural Differences :

  • Substitutes the 1-methyl group with chlorine.

Key Data :

Compound Target Activity (IC50) Reference
1-Chloro derivative OX1R/OX2R <1 nM

Biological Activity

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with significant potential in pharmacology. Its structural properties suggest various biological activities, particularly as a drug candidate in the treatment of disorders related to the orexin system. This article reviews its biological activity based on diverse research findings and case studies.

  • Chemical Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 165894-13-3

Biological Activity Overview

The biological activities of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine are primarily linked to its interaction with orexin receptors. Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite.

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine acts as an antagonist to orexin receptors OX1 and OX2. This antagonism has been associated with:

  • Decreased Alertness : The compound has been shown to reduce active wakefulness and locomotion in animal models .
  • Sleep Regulation : It increases the duration of both REM and NREM sleep phases .
  • Cognitive Enhancement : Studies indicate potential improvements in memory function in rodent models .

Study 1: Orexin Receptor Antagonism

In a study focused on sleep disorders, 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was administered to rats. Results indicated:

  • A significant increase in sleep duration.
  • A dose-dependent relationship between the compound's administration and sleep enhancement.
    This study underscores the potential therapeutic applications in treating insomnia and other sleep-related disorders .

Study 2: Cognitive Function

Another investigation explored the effects of this compound on cognitive functions in a rat model of post-traumatic stress disorder (PTSD). Findings revealed:

  • Enhanced memory retention.
  • Improved performance in tasks requiring cognitive flexibility.
    These results suggest that the compound may have applications in treating PTSD and related cognitive impairments .

Study 3: Appetite Regulation

Research has also examined the role of orexins in appetite regulation. The administration of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine resulted in:

  • Decreased food intake among treated subjects.
    This property could be beneficial for developing treatments for obesity and eating disorders .

Data Table: Biological Activities Summary

Biological ActivityEffect ObservedReference
Sleep EnhancementIncreased REM and NREM sleep duration
Cognitive FunctionImproved memory retention
Appetite RegulationDecreased food intake

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